Methyl 1-(aminomethyl)cyclopropanecarboxylate Methyl 1-(aminomethyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 914226-26-9
VCID: VC2269976
InChI: InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
SMILES: COC(=O)C1(CC1)CN
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

Methyl 1-(aminomethyl)cyclopropanecarboxylate

CAS No.: 914226-26-9

Cat. No.: VC2269976

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(aminomethyl)cyclopropanecarboxylate - 914226-26-9

Specification

CAS No. 914226-26-9
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Standard InChI Key BQNOIBDCWPBGAS-UHFFFAOYSA-N
SMILES COC(=O)C1(CC1)CN
Canonical SMILES COC(=O)C1(CC1)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

Methyl 1-(aminomethyl)cyclopropanecarboxylate features a three-membered cyclopropane ring as its core structure, with two key functional groups attached at the 1-position: a methyl ester (carboxylate) group and an aminomethyl substituent. This structural arrangement creates a molecule with interesting reactivity patterns due to the ring strain inherent in the cyclopropane structure.

PropertyValue
CAS Number914226-26-9
Molecular FormulaC6H11NO2 (free base)
Molecular Weight129.16 g/mol (calculated for free base)
Hydrochloride Salt CAS1170782-90-7
Hydrochloride Salt FormulaC6H12ClNO2
Hydrochloride Salt Weight165.62 g/mol
Physical StateSolid at room temperature
IUPAC NameMethyl 1-(aminomethyl)cyclopropane-1-carboxylate

Structural Characteristics

The cyclopropane ring in this compound contributes significant ring strain due to its forced bond angles of approximately 60°, which deviate substantially from the ideal tetrahedral angle of 109.5°. This strain energy makes cyclopropane derivatives particularly reactive in certain chemical transformations. The presence of both a basic amino group and an electrophilic ester functionality creates a molecule with amphoteric characteristics, allowing it to participate in various chemical reactions as either a nucleophile or an electrophile depending on reaction conditions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate typically involves a multi-step process starting from appropriate cyclopropane derivatives. While specific detailed synthetic routes are proprietary to manufacturers, general approaches involve careful transformations to introduce both the ester and aminomethyl functional groups while preserving the sensitive cyclopropane ring structure.

From Cyclopropanecarboxylic Acid Derivatives

One documented synthetic approach involves reactions starting from cyclopropanecarboxylic acid derivatives. These precursors are subjected to specific chemical modifications to introduce the aminomethyl group, followed by esterification to yield the target molecule. The final step often involves conversion to the hydrochloride salt to improve stability and handling characteristics.

Related Synthetic Pathways

Synthetic MethodStarting MaterialKey ReagentsConditions
From cyclopropanecarboxylic acid derivativesCyclopropanecarboxylic acid compoundsReagents for aminomethylation, Methanol for esterificationControlled temperature and pressure conditions
Potential adaptation from gamma-butyrolactone methodModified gamma-butyrolactoneDimethyl sulfate, Strong bases, Amino-introducing reagentsMultiple steps including ring opening and cyclization under alkaline conditions

Comparative Analysis with Related Compounds

Structural Analogs

Methyl 1-(aminomethyl)cyclopropanecarboxylate shares structural similarities with other cyclopropane derivatives but possesses a unique combination of functional groups that distinguishes it from related compounds. The table below compares key structural features with related molecules:

CompoundCore StructureKey Functional GroupsDistinctive Features
Methyl 1-(aminomethyl)cyclopropanecarboxylateCyclopropaneMethyl ester, Aminomethyl groupCombined nucleophilic and electrophilic sites
Methyl cyclopropanecarboxylateCyclopropaneMethyl ester onlyLacks aminomethyl functionality
Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylateCyclopropaneMethyl ester, Chloroacetamido groupContains reactive chlorine for substitution reactions

Chemical Reactivity Comparison

The presence of the aminomethyl group in methyl 1-(aminomethyl)cyclopropanecarboxylate confers distinct reactivity patterns compared to simple cyclopropane esters. The primary amine can participate in numerous reactions including nucleophilic substitutions, condensations, and amide formation. This dual functionality creates a versatile building block for organic synthesis that can be selectively modified at either the amine or ester position.

Applications and Research Significance

Synthetic Organic Chemistry

Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules containing the cyclopropane motif. The strain energy stored in the cyclopropane ring, combined with the reactivity of both the amine and ester groups, makes this compound particularly useful for creating diverse chemical scaffolds through selective transformations.

Quality ParameterImportanceTypical Specification
Chemical PurityCritical for reliable research results≥95% or ≥98% depending on application
Structural VerificationEnsures correct compound identityMatching NMR, MS, and IR spectra to reference standards
Moisture ContentAffects stability and reactivityTypically <0.5% for research-grade material
Packaging IntegrityPrevents degradation during storageSealed under inert gas in moisture-resistant containers

Analytical Characterization Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be suitable for purity determination and quantitative analysis of this compound, with specific method parameters tailored to its physicochemical properties.

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